3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid
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Overview
Description
3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H7ClFNO2 It is a derivative of benzoic acid, featuring a chloro and a fluoropyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid typically involves the coupling of 3-chlorobenzoic acid with 2-fluoropyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent like 1,4-dioxane, under elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoropyridin-4-ylboronic acid
- 4-(3-fluoropyridin-2-yl)benzoic acid
- 3-Chloro-2-fluoropyridine
Uniqueness
3-Chloro-4-(2-fluoropyridin-4-yl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H7ClFNO2 |
---|---|
Molecular Weight |
251.64 g/mol |
IUPAC Name |
3-chloro-4-(2-fluoropyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)1-2-9(10)7-3-4-15-11(14)6-7/h1-6H,(H,16,17) |
InChI Key |
ISYOZUGCNDZFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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